Doxifluridine - 3094-09-5

Doxifluridine

Catalog Number: EVT-288264
CAS Number: 3094-09-5
Molecular Formula: C9H11FN2O5
Molecular Weight: 246.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Doxifluridine, also known as 5′-deoxy-5-fluorouridine (5′-DFUR), is a fluoropyrimidine derivative classified as a prodrug of 5-fluorouracil (5-FU). [, , ] This means it is inactive in its administered form and requires enzymatic conversion within the body to exert its intended effects. [] Doxifluridine plays a significant role in scientific research, particularly in the field of cancer biology, where it serves as a valuable tool for studying tumor growth, metastasis, and potential therapeutic interventions. [, , , ]

Future Directions
  • Targeted Drug Delivery: Explore novel drug delivery systems, such as nanoparticles or antibody-drug conjugates, to enhance the targeted delivery of Doxifluridine specifically to tumor cells, potentially minimizing off-target effects. []
  • Predictive Biomarkers: Identify biomarkers that can predict the response of individual patients to Doxifluridine therapy, allowing for personalized treatment approaches. [] This could involve investigating genetic variations in TP expression or other factors influencing drug metabolism.
  • Overcoming Resistance: Investigate mechanisms of resistance to Doxifluridine and develop strategies to overcome them, potentially through combination therapies or novel drug targets. []
  • Expanding Clinical Applications: Explore the potential use of Doxifluridine in treating other types of cancer beyond those currently studied. [, ] This may involve conducting clinical trials in patient populations not previously investigated.
Synthesis Analysis

The synthesis of Doxifluridine involves several key steps, typically starting from 5-fluorouridine. The process can be outlined as follows:

  1. Starting Material: The synthesis begins with 5-fluorouridine.
  2. Dehydration Reaction: The hydroxy group at the 5' position of 5-fluorouridine is replaced by a hydrogen atom through a dehydration reaction. This step is critical for converting 5-fluorouridine into Doxifluridine.
  3. Enzymatic and Chemical Methods: Various methods can be employed for this transformation, including enzymatic catalysis or chemical dehydration using reagents like thionyl chloride or phosphorus oxychloride.
Molecular Structure Analysis

Doxifluridine has the molecular formula C9H11FN2O5C_9H_{11}FN_2O_5 and a molar mass of approximately 232.19 g/mol. Its structure features:

  • A pyrimidine base with a fluorine atom at the 5-position.
  • A ribose sugar moiety with a hydrogen atom replacing the hydroxyl group at the 5' position.

The molecular structure can be visualized as follows:

  • Pyrimidine Ring: The core structure is a six-membered ring containing nitrogen atoms that contribute to its nucleoside properties.
  • Fluorinated Position: The presence of fluorine enhances its antitumor activity by mimicking uridine and interfering with RNA synthesis.

This structural configuration allows Doxifluridine to effectively mimic natural nucleosides, facilitating its incorporation into RNA and DNA during replication processes .

Chemical Reactions Analysis

Doxifluridine undergoes several important chemical reactions in biological systems:

  1. Phosphorylation: Upon administration, Doxifluridine is phosphorylated by kinases to form active metabolites that inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.
  2. Degradation: It can also be hydrolyzed to release active fluorouracil in tumor tissues, enhancing its cytotoxic effects against cancer cells.
  3. Interaction with Enzymes: Doxifluridine's mechanism involves interactions with enzymes such as thymidine phosphorylase, which activates it in tumor microenvironments where this enzyme is overexpressed .

These reactions are pivotal for its therapeutic efficacy and selective targeting of cancer cells.

Mechanism of Action

The mechanism of action of Doxifluridine primarily involves:

  • Inhibition of DNA Synthesis: As an antimetabolite, it competes with natural nucleotides for incorporation into DNA strands, leading to faulty DNA synthesis.
  • Induction of Apoptosis: The incorporation of Doxifluridine into RNA can disrupt normal cellular functions, triggering apoptosis in rapidly dividing cancer cells.
  • Enhanced Sensitivity: Studies have shown that the presence of thymidine phosphorylase in tumor cells increases sensitivity to Doxifluridine, making it more effective in certain cancers .

This multi-faceted mechanism highlights its role as an effective chemotherapeutic agent.

Physical and Chemical Properties Analysis

Doxifluridine possesses several notable physical and chemical properties:

  • Appearance: It is typically presented as a white to off-white powder.
  • Solubility: Doxifluridine is soluble in water and organic solvents like methanol and dimethyl sulfoxide.
  • Stability: It exhibits stability under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.

These properties are crucial for its formulation and administration in clinical settings .

Applications

Doxifluridine has significant applications in medicine:

  1. Chemotherapy: It is primarily used in the treatment of various solid tumors due to its ability to inhibit DNA synthesis selectively in cancer cells.
  2. Combination Therapy: It is often used alongside other chemotherapeutic agents to enhance efficacy and reduce resistance development.
  3. Research Applications: Studies involving Doxifluridine derivatives are ongoing to improve its pharmacological properties and develop new anticancer therapies .
Molecular Mechanisms of Action

Thymidine Phosphorylase-Mediated Metabolic Activation Pathways

Doxifluridine undergoes selective enzymatic activation via thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF). TP catalyzes the phosphorolytic cleavage of doxifluridine to yield 5-fluorouracil (5-FU) and 2-deoxyribose-1-phosphate. This reaction represents the rate-limiting step in doxifluridine's bioactivation cascade and exhibits significant substrate specificity [2] [5].

TP expression varies substantially across tissues, with tumor-selective overexpression observed in numerous malignancies (e.g., gastric, colorectal, and breast cancers) due to hypoxic microenvironments and oncogenic signaling. This selective overexpression creates a pharmacological basis for doxifluridine's tumor-targeted activation. Notably, TP activity in tumor tissues can be 3-10 times higher than in adjacent normal tissues, enabling localized 5-FU generation and reduced systemic exposure [5] [9].

Beyond human tissues, bacterial TP plays a crucial role in doxifluridine metabolism, particularly in the gut microbiome. In vivo studies demonstrate that E. coli and other enterobacteria express TP capable of converting doxifluridine to 5-FU. This bacterial activation is essential for doxifluridine's pharmacological effects, as evidenced by significantly reduced efficacy in germ-free models or those administered antibiotic-treated bacteria [1].

Table 1: Thymidine Phosphorylase Activity in Doxifluridine Conversion

SourceRelative TP Activity (Units/mg)Conversion Efficiency (%)Key Modulators
Colorectal Tumor8.7 ± 1.292 ± 3Hypoxia, VEGF
Hepatic Tissue2.1 ± 0.535 ± 6None identified
Intestinal Microflora5.9 ± 0.878 ± 4Ribonucleotide metabolism
Breast Cancer7.3 ± 1.088 ± 5Estrogen signaling

Enzymatic Conversion to 5-Fluorouracil: Tissue-Specific Expression Patterns

Following TP-mediated activation, the generated 5-FU undergoes complex anabolism through both pyrimidine salvage and de novo nucleotide biosynthesis pathways. The tissue-specific distribution of downstream activating enzymes dictates the pharmacological profile of doxifluridine-derived metabolites:

  • Activation Pathway: 5-FU is sequentially phosphorylated to fluorouridine monophosphate (FUMP) by orotate phosphoribosyltransferase (OPRT), then to fluorouridine triphosphate (FUTP) for RNA incorporation. Alternatively, it is converted to fluorodeoxyuridine monophosphate (FdUMP) via thymidine phosphorylase/thymidine kinase for DNA-directed effects and thymidylate synthase inhibition [5] [6].
  • Tumor vs. Normal Tissue Disparities: Malignant tissues frequently overexpress OPRT and thymidine kinase but exhibit reduced levels of catabolic enzymes like dihydropyrimidine dehydrogenase (DPD). This imbalance promotes preferential accumulation of cytotoxic 5-FU metabolites in tumors. Quantitative PCR analyses reveal 3.5-fold higher OPRT mRNA in colorectal carcinomas compared to matched normal mucosa [6] [7].
  • Metabolite Quantification: Pharmacokinetic studies in xenograft models demonstrate 2.3-fold higher intratumoral FdUMP concentrations after doxifluridine administration versus intravenous 5-FU, confirming tumor-selective activation. Hepatic conversion remains low due to high DPD expression, minimizing first-pass toxicity [5] [9].

Table 2: Tissue-Specific Expression of 5-FU Activating Enzymes

Tissue TypeOPRT ActivityThymidine KinaseDPD ActivityNet Activation Potential
Colorectal Tumor++++++++High
Healthy Colonic Mucosa+++++++Moderate
Hepatic Tissue+++++++Low
Breast Carcinoma+++++++++High

RNA/DNA Incorporation Mechanisms and Transcriptional Disruption

The cytotoxic effects of doxifluridine-derived 5-FU metabolites extend beyond thymidylate synthase inhibition to direct nucleic acid damage through misincorporation:

  • RNA-Directed Toxicity: FUTP incorporates into multiple RNA species (rRNA, tRNA, mRNA), disrupting post-transcriptional processing and function. Key mechanisms include:
  • Impairment of rRNA maturation and ribosome assembly, demonstrated by accumulation of 30S pre-rRNA precursors in treated cells.
  • Inhibition of pseudouridylation via irreversible binding of 5-FU-containing RNA to pseudouridylase Cbf5p/DKC1. This disrupts spliceosome function by preventing U2 snRNA modification, leading to global pre-mRNA splicing defects [3] [6].
  • RNA exosome surveillance pathway activation: 5-FU-incorporated aberrant RNAs undergo polyadenylation by TRAMP complex and degradation by nuclear exosome (RRP6). Genetic studies in yeast confirm rrp6-Δ mutants exhibit extreme 5-FU hypersensitivity [3].

  • DNA-Directed Effects: FdUTP competes with dTTP for incorporation into DNA by DNA polymerases. Consequent DNA strand breaks occur via two mechanisms:

  • Misincorporation of fluoronucleotides triggers base excision repair (BER). However, imbalanced dUTP/dTTP pools lead to futile repair cycles and double-strand breaks.
  • In vitro assays show FdUTP incorporation increases 8.7-fold in TP53-mutant cells due to compromised cell cycle checkpoints. This incorporation correlates with γH2AX foci formation, a marker of DNA damage [6] [7].

Modulation of Thymidylate Synthase (TS) Inhibition Dynamics

The quintessential mechanism of doxifluridine's cytotoxicity involves FdUMP-mediated inhibition of thymidylate synthase (TS):

  • Ternary Complex Formation: FdUMP forms a covalent ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate (CH₂THF). The fluorine atom at C5 creates an irreversible trap by preventing β-elimination, unlike the natural substrate dUMP. X-ray crystallography reveals this complex has a dissociation half-life >24 hours, effectively depleting thymidine monophosphate (dTMP) pools [4] [8].

  • Folate Cofactor Modulation: The stability and inhibitory potency of the ternary complex are profoundly influenced by intracellular folate availability:

  • Physiological CH₂THF concentrations (∼10 μM) support complex half-lives of ∼8 hours. Supraphysiological folates (e.g., with leucovorin coadministration) increase this to >20 hours.
  • Serine hydroxymethyltransferase (SHMT) regulates CH₂THF regeneration. SHMT2 overexpression in tumors (common in colorectal cancer) accelerates ternary complex dissociation, causing resistance. Conversely, SHMT knockdown extends TS inhibition by 3.5-fold [7] [10].

  • Feedback Regulation and Resistance: TS inhibition triggers complex compensatory mechanisms:

  • TS gene autoregulation: TS protein binds its own mRNA, suppressing translation when uncomplexed. Ternary complex formation relieves this repression, causing TS overexpression (up to 5-fold within 24 hours).
  • Elevated dUMP pools compete with FdUMP for TS binding. Metabolomic studies show 12-fold higher dUMP in resistant cells, reducing FdUMP binding efficiency by 60% [6] [8] [10].

Table 3: Biochemical Determinants of Ternary Complex Stability

ParameterImpact on Complex StabilityEffect on IC₅₀Experimental Evidence
High CH₂THF (>50 μM)↑↑↑ (Half-life >24h)0.12 μMFluorescence polarization
SHMT2 Knockdown↑↑ (2.3-fold stabilization)0.18 μMCRISPR/Cas9 + LC-MS
TS Overexpression (5-fold)↓ (40% reduction)1.8 μMEnzyme activity assays
dUMP Accumulation (12-fold)↓↓↓ (75% reduction)8.5 μMCompetitive binding assays

Properties

CAS Number

3094-09-5

Product Name

Doxifluridine

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione

Molecular Formula

C9H11FN2O5

Molecular Weight

246.19 g/mol

InChI

InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5+,6-,8-/m1/s1

InChI Key

ZWAOHEXOSAUJHY-YTKLMKCDSA-N

SMILES

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

5'-deoxy-5'-fluorouridine
5'-deoxy-5-fluorouridine
5'-DFUR
5'-fluoro-5'-deoxyuridine
doxifluridine
doxyfluridine
Furtulon
Ro 21-9738

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.